2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid
Overview
Description
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid is a synthetic organic compound with the molecular formula C₁₁H₁₉NO₂S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid typically involves multiple steps, including the formation of the cyclopropyl and tetrahydrothiophene rings, followed by their coupling with the amino acid moiety. Common synthetic routes may include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Tetrahydrothiophene Ring Formation: This can be synthesized via cyclization reactions involving sulfur-containing reagents and appropriate precursors.
Coupling Reactions: The final step involves coupling the cyclopropyl and tetrahydrothiophene intermediates with an amino acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and tetrahydrothiophene moieties may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)butanoic acid: Lacks the tetrahydrothiophene ring.
2-(Tetrahydrothiophen-3-yl)amino)butanoic acid: Lacks the cyclopropyl group.
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)propanoic acid: Similar structure but with a different amino acid moiety.
Uniqueness
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid is unique due to the presence of both the cyclopropyl and tetrahydrothiophene rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[cyclopropyl(thiolan-3-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-2-10(11(13)14)12(8-3-4-8)9-5-6-15-7-9/h8-10H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFRFURORRBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1CC1)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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